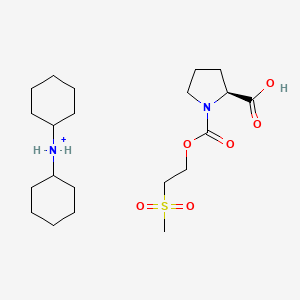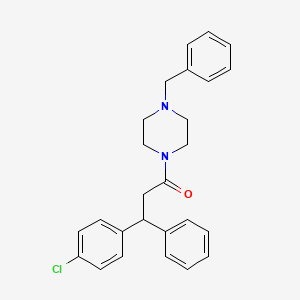
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a benzyl group and a phenethyl ketone moiety, which includes a p-chlorophenyl group. Its unique structure contributes to its varied chemical reactivity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzophenone with benzylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like toluene. The mixture is heated to facilitate the formation of the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential neuroprotective and antimicrobial properties.
Biological Research: The compound is used in studies related to oxidative stress and inflammation, providing insights into its therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone involves its interaction with specific molecular targets. The compound can modulate oxidative phosphorylation pathways, affecting cellular energy production. It also interacts with enzymes and receptors involved in inflammatory responses, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzophenone: Shares the p-chlorophenyl group but lacks the piperazine and benzyl moieties.
Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the phenethyl ketone structure.
Uniqueness
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .
Propiedades
Número CAS |
25174-65-6 |
|---|---|
Fórmula molecular |
C26H27ClN2O |
Peso molecular |
419.0 g/mol |
Nombre IUPAC |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H27ClN2O/c27-24-13-11-23(12-14-24)25(22-9-5-2-6-10-22)19-26(30)29-17-15-28(16-18-29)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2 |
Clave InChI |
ORMJQSPHTHSBLF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


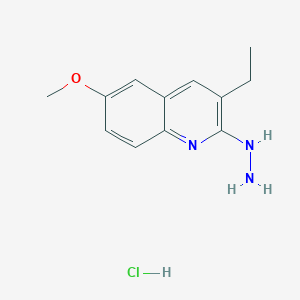
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

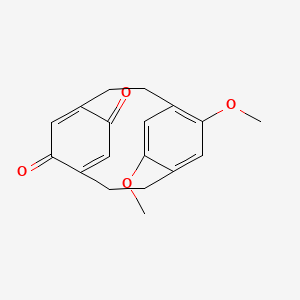


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
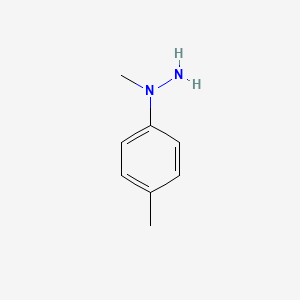
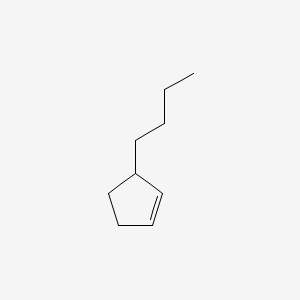
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)


